Cas no 127500-59-8 (Benzoic acid,2-hydroxy-4-methoxy-6-methyl-,(2R,2aS,4aR,7aR,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester)
![Benzoic acid,2-hydroxy-4-methoxy-6-methyl-,(2R,2aS,4aR,7aR,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester structure](https://fr.kuujia.com/scimg/cas/127500-59-8x500.png)
127500-59-8 structure
Nom du produit:Benzoic acid,2-hydroxy-4-methoxy-6-methyl-,(2R,2aS,4aR,7aR,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester
Benzoic acid,2-hydroxy-4-methoxy-6-methyl-,(2R,2aS,4aR,7aR,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester Propriétés chimiques et physiques
Nom et identifiant
-
- Benzoic acid,2-hydroxy-4-methoxy-6-methyl-,(2R,2aS,4aR,7aR,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester
- Benzoic acid,2-hydroxy-4-methoxy-6-methyl-,(2R,2aS,4aR,7aR,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-o...
- Benzoic acid,2-hydroxy-4-methoxy-6-methyl-,(2R,2aS,4aR,7aR,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a-dihydroxy-6,6,7b
- (2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,2a,4a,5,6,7,7a,7b-octahydro-1H-cyclobuta[e]inden-2-yl 2-hydroxy-4-methoxy-6-methylbenzoate
- Armillarilin
- Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, 3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a-dihydroxy-6,6,7b-trimethyl-1H-cyclobut(e)inden-2-yl ester
- 127500-59-8
- SCHEMBL12291282
- [(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate
- 3-Formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,2a,4a,5,6,7,7a,7b-octahydro-1H-cyclobuta[e]inden-2-yl 2-hydroxy-4-methoxy-6-methylbenzoate
- DTXSID40925900
-
- Piscine à noyau: InChI=1S/C24H30O7/c1-13-6-15(30-5)7-16(26)19(13)20(27)31-18-10-22(4)17-9-21(2,3)12-23(17,28)8-14(11-25)24(18,22)29/h6-8,11,17-18,26,28-29H,9-10,12H2,1-5H3
- La clé Inchi: JGQMXVRWAOSIBE-UHFFFAOYSA-N
- Sourire: COC1C=C(C)C(C(OC2CC3(C4CC(C)(C)CC4(C=C(C=O)C23O)O)C)=O)=C(O)C=1
Propriétés calculées
- Qualité précise: 430.19915329g/mol
- Masse isotopique unique: 430.19915329g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 5
- Complexité: 806
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 113Ų
- Le xlogp3: 3.4
Benzoic acid,2-hydroxy-4-methoxy-6-methyl-,(2R,2aS,4aR,7aR,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester Littérature connexe
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
127500-59-8 (Benzoic acid,2-hydroxy-4-methoxy-6-methyl-,(2R,2aS,4aR,7aR,7bR)-3-formyl-2,2a,4a,5,6,7,7a,7b-octahydro-2a,4a-dihydroxy-6,6,7b-trimethyl-1H-cyclobut[e]inden-2-ylester) Produits connexes
- 851176-03-9(4-(furan-2-yl)-5-oxo-2-sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2089257-45-2(3-(methylsulfanyl)cyclobutyl methanesulfonate)
- 2770555-63-8((9H-fluoren-9-yl)methyl N-[1-(but-3-yn-1-yl)piperidin-4-yl]carbamate)
- 1803601-76-4(N-(4-Fluorophenyl)methyl-5-methylpyridin-3-amine Hydrochloride)
- 476671-76-8((2Z)-3-(2,5-dimethoxyphenyl)-2-4-(3,4-dimethylphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1704065-15-5(3-(2-Bromophenyl)-N,N-diethylpropanamide)
- 1892706-91-0(4-Hydroxy-1-benzothiophene-2-carbaldehyde)
- 98277-10-2(1,6-Dimethyl-1H-pyrazolo3,4-dpyrimidine)
- 2248358-28-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(1,2-oxazol-3-yloxy)acetate)
- 761418-03-5(6-chloro-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide)
Fournisseurs recommandés
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

atkchemica
Membre gold
Fournisseur de Chine
Réactif

Hebei Ganmiao New material Technology Co., LTD
Membre gold
Fournisseur de Chine
Lot

Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif
